

The Elusive Acetolactone: A Comparative Guide to its Experimental and Computational Data

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Compound of Interest

Compound Name: Acetolactone

Cat. No.: B14653222

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For researchers and professionals in drug development and the chemical sciences, understanding the fundamental properties of reactive intermediates is paramount.

Acetolactone (α -acetolactone), the simplest α -lactone, represents a fascinating yet challenging case study. Its high reactivity and transient nature have made direct experimental characterization difficult, leading scientists to rely on a combination of gas-phase studies, analysis of stabilized derivatives, and computational modeling to elucidate its properties. This guide provides a comprehensive comparison of the available experimental and computational data for **acetolactone** and its stabilized analogue, bis(trifluoromethyl)**acetolactone**.

A Tale of Two Lactones: Stability and Observation

Acetolactone, with its strained three-membered ring, is highly unstable and has not been isolated in bulk. It was first observed as a transient species in mass spectrometry experiments, where it was generated in the gas phase. In contrast, the presence of two strongly electron-withdrawing trifluoromethyl groups in bis(trifluoromethyl)**acetolactone** significantly increases its stability, allowing for its synthesis and characterization under more conventional laboratory conditions. This stability difference is a key theme in the study of α -lactones and underscores the challenges in obtaining experimental data for the parent compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for **acetolactone** and bis(trifluoromethyl)**acetolactone** from both experimental and computational studies. The scarcity of data for **acetolactone** is a direct reflection of its instability.

Property	Acetolactone (Experimental)	Acetolactone (Computational)	Bis(trifluoromethyl)acetolactone (Experimental)	Bis(trifluoromethyl)acetolactone (Computational)
Molecular Formula	C ₂ H ₂ O ₂	C ₂ H ₂ O ₂	C ₄ F ₆ O ₂	C ₄ F ₆ O ₂
Molar Mass (g/mol)	58.04	58.04	222.03	222.03
Half-life	Transient Species	-	8 hours at 25 °C	-
Bond Lengths (Å)	Not Determined	Predicted values vary	Not Determined	Predicted values vary
C=O	-	~1.18 - 1.20	-	~1.19 - 1.21
C-C	-	~1.50 - 1.55	-	~1.55 - 1.60
C-O (ring)	-	~1.45 - 1.50	-	~1.40 - 1.45
Vibrational Frequencies (cm ⁻¹)				
C=O Stretch	Not Determined	Predicted ~1900-2000	Not Determined	Predicted ~1850-1950
Ring Strain (kcal/mol)	Not Determined	Predicted ~40-50	Not Determined	Predicted ~30-40

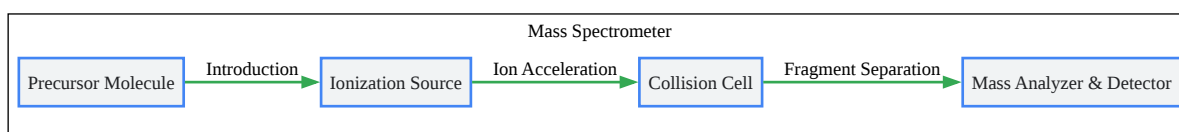
Note: Predicted computational values can vary depending on the level of theory and basis set used in the calculations.

Experimental and Computational Methodologies

The study of highly reactive molecules like **acetolactone** necessitates specialized experimental and computational techniques.

Experimental Protocols

Gas-Phase Generation and Detection of **Acetolactone**: The primary experimental evidence for the existence of **acetolactone** comes from mass spectrometry studies. In these experiments, a precursor molecule is ionized and fragmented in the gas phase within the mass spectrometer. The resulting ions are then separated by their mass-to-charge ratio, allowing for the identification of transient species like **acetolactone**. The general workflow for such an experiment is outlined below.



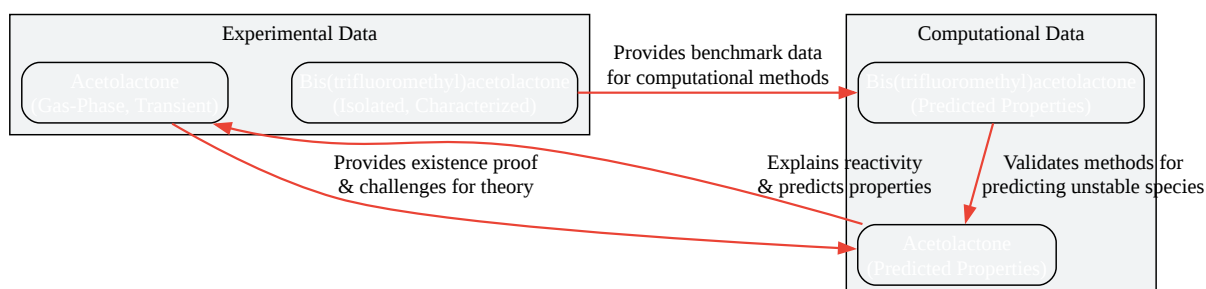
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Experimental workflow for gas-phase studies.

Synthesis of Bis(trifluoromethyl)**acetolactone**: The synthesis of this stabilized derivative involves the photochemical decomposition of a suitable precursor, typically at low temperatures. The product can then be isolated and characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Computational Protocols

Geometry Optimization and Property Calculation: Computational chemistry plays a crucial role in predicting the properties of unstable molecules. The process typically begins with a geometry optimization, where the molecule's structure is varied to find the lowest energy conformation. Once the optimized geometry is obtained, various properties such as bond lengths, bond angles, vibrational frequencies, and ring strain can be calculated. Density Functional Theory (DFT) and ab initio methods are commonly employed for these calculations.



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